

A Technical Guide to the Physical Properties of 2,4-Dibromopyridin-3-amine

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Compound of Interest

Compound Name: 2,4-Dibromopyridin-3-amine

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Introduction

2,4-Dibromopyridin-3-amine is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its utility is particularly noted in the synthesis of novel heterocyclic compounds with potential therapeutic applications. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and the development of robust synthetic methodologies. This technical guide provides a detailed overview of the known physical properties of **2,4-Dibromopyridin-3-amine**, outlines general experimental protocols for their determination, and illustrates its application in a synthetic workflow.

Core Physical Properties

The physical characteristics of **2,4-Dibromopyridin-3-amine** are fundamental to its application in a laboratory setting. While experimentally determined data for some properties are not widely published, a combination of predicted and known values provides a comprehensive profile.

Data Presentation: Physical Properties of **2,4-Dibromopyridin-3-amine**

Property	Value	Source
Molecular Formula	C ₅ H ₄ Br ₂ N ₂	[1]
Molecular Weight	251.91 g/mol	[1][2]
Appearance	Light brown to brown solid	
Boiling Point	324.5 ± 37.0 °C (Predicted)	
Density	2.147 ± 0.06 g/cm ³ (Predicted)	
pKa	0.70 ± 0.10 (Predicted)	
Storage Temperature	2–8 °C (under inert gas)	

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of a chemical compound. Below are detailed, generalized methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Protocol:

- **Sample Preparation:** A small, finely powdered sample of the organic compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating (1-2 °C per minute) as the approximate melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of

melting) are recorded. This range is the melting point of the sample.[3] A sharp melting range (typically $\leq 2\text{ }^{\circ}\text{C}$) is indicative of a pure compound.

Solubility Determination

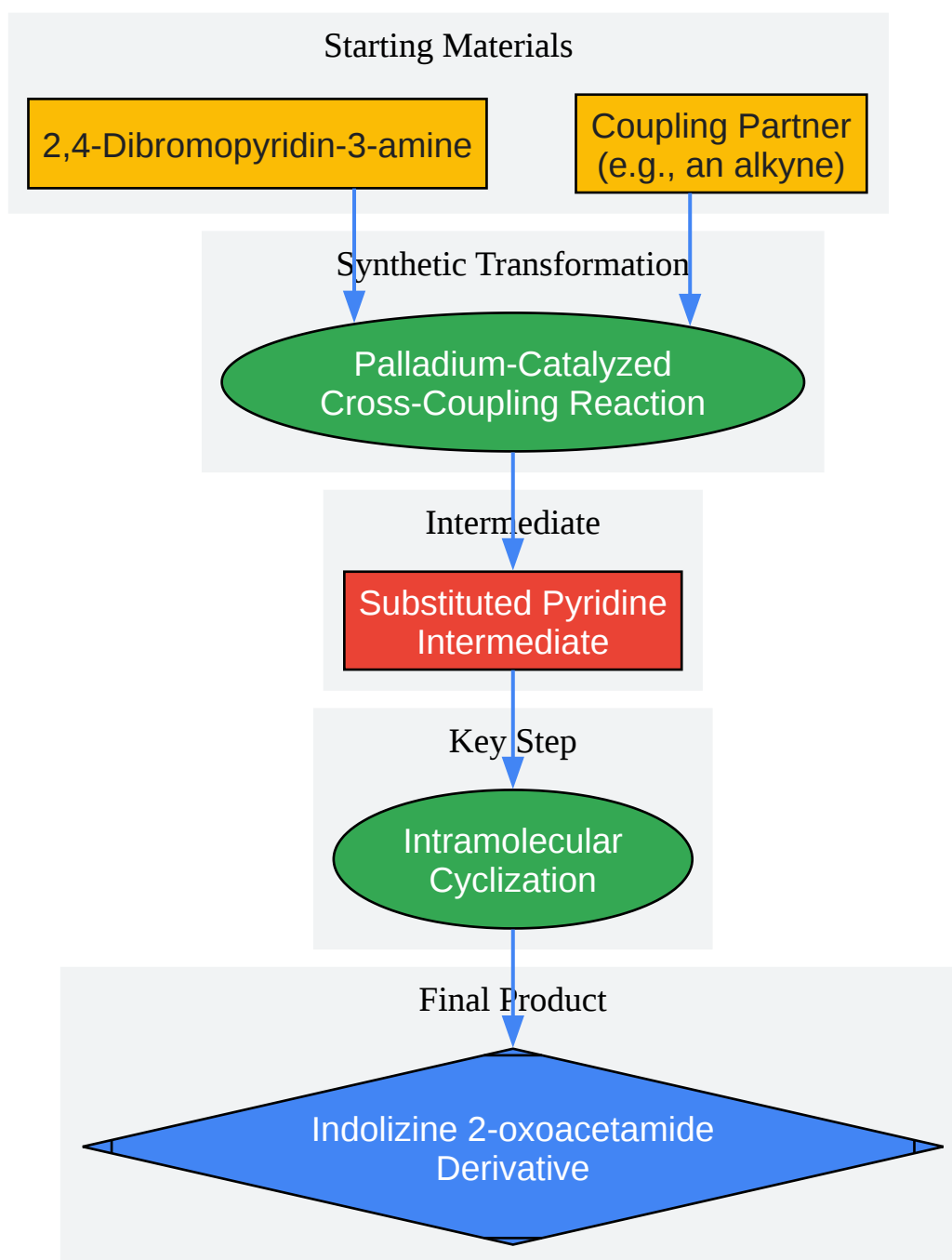
Understanding the solubility of a compound is vital for choosing appropriate solvents for reactions, extractions, and purifications.

Protocol:

- **Solvent Selection:** A range of solvents of varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
- **Sample Preparation:** A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
- **Solvent Addition:** A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
- **Observation:** The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (typically room temperature). The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble).[4][5][6] For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.

Application in Synthesis: A Workflow Example

2,4-Dibromopyridin-3-amine is a key intermediate in the synthesis of various heterocyclic compounds, including indolizine 2-oxoacetamides, which have been identified as inhibitors of phosphodiesterase IV and tumor necrosis factor- α production.[1] The following diagram illustrates a generalized synthetic workflow.



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Caption: Synthetic workflow for the preparation of indolizine derivatives.

This generalized diagram illustrates the logical progression from starting materials to the final product, highlighting the key chemical transformations where **2,4-Dibromopyridin-3-amine** is a critical component. The process typically involves a palladium-catalyzed cross-coupling

reaction to introduce a side chain, followed by an intramolecular cyclization to form the fused heterocyclic system of the indolizine core.

Conclusion

This technical guide has summarized the key physical properties of **2,4-Dibromopyridin-3-amine**, providing a foundation for its safe and effective use in a research and development setting. While some physical data are based on predictions and would benefit from experimental verification, the provided information, coupled with the detailed experimental protocols, offers a robust starting point for any scientist working with this compound. The illustrative synthetic workflow underscores its importance as a building block in the creation of complex molecules with potential biological activity.

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